molecular formula C24H22BrClN2O3 B5092913 ETHYL 2-({[5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE

ETHYL 2-({[5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE

Cat. No.: B5092913
M. Wt: 501.8 g/mol
InChI Key: SLCAWLLNSLAEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Chlorination: The addition of a chlorine atom to another aromatic ring.

    Amidation: The formation of an amide bond between the chlorinated aromatic ring and a benzamido group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate to form the target compound.

Industrial Production Methods

Industrial production of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex organic molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-({5-BROMO-2-(3-FLUOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE: Similar structure but with a fluorine atom instead of chlorine.

    ETHYL 2-({5-BROMO-2-(3-METHYLBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE: Similar structure but with a methyl group instead of chlorine.

    ETHYL 2-({5-BROMO-2-(3-NITROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE: Similar structure but with a nitro group instead of chlorine.

The uniqueness of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[[[5-bromo-2-[(3-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)28-24(30)17-9-6-10-19(26)13-17/h3-14,23,27H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCAWLLNSLAEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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